molecular formula C11H19Cl2N3 B13481861 1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride

1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride

Cat. No.: B13481861
M. Wt: 264.19 g/mol
InChI Key: FHBCTQQQTPYSTA-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H17N3·2HCl It is a derivative of piperidine and pyridine, featuring a piperidine ring substituted with a 6-methylpyridin-2-yl group and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 6-Methylpyridin-2-yl Group: The piperidine ring is then substituted with a 6-methylpyridin-2-yl group using a nucleophilic substitution reaction.

    Introduction of the Amine Group: The amine group is introduced at the 4-position of the piperidine ring through a reductive amination reaction.

    Formation of the Dihydrochloride Salt: The final compound is obtained by reacting the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The compound may interact with pathways involved in neurotransmission, cell signaling, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methylpyridin-2-yl)piperidin-4-amine: Lacks the dihydrochloride salt form.

    N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride: Contains a pyrimidine ring instead of a pyridine ring.

    (6-Amino-2-pyridinyl)(1-methyl-4-piperidinyl)methanone dihydrochloride: Features a methanone group instead of an amine group.

Uniqueness

1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H19Cl2N3

Molecular Weight

264.19 g/mol

IUPAC Name

1-(6-methylpyridin-2-yl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C11H17N3.2ClH/c1-9-3-2-4-11(13-9)14-7-5-10(12)6-8-14;;/h2-4,10H,5-8,12H2,1H3;2*1H

InChI Key

FHBCTQQQTPYSTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2CCC(CC2)N.Cl.Cl

Origin of Product

United States

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